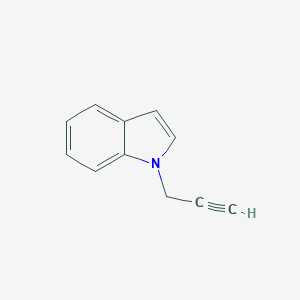

1-(prop-2-yn-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQSGKCJBGEXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(prop-2-yn-1-yl)-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 1-(prop-2-yn-1-yl)-1H-indole, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the direct N-propargylation of indole, a robust and widely utilized procedure.

Introduction

This compound serves as a key intermediate in the synthesis of more complex molecules, including various biologically active compounds and functional materials. The presence of the terminal alkyne group allows for further functionalization through reactions such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other cross-coupling reactions. This versatility makes it a sought-after precursor in drug discovery and development.

Synthesis Methodology

The most common and straightforward synthesis of this compound involves the direct N-alkylation of indole with a propargyl halide in the presence of a base. This section outlines a typical experimental protocol.

Experimental Protocol: N-Propargylation of Indole

This procedure is adapted from methodologies reported for the N-propargylation of indole and its derivatives.[1][2][3]

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Preparation: A two-neck round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried and allowed to cool under a stream of inert gas (argon or nitrogen).

-

Deprotonation: Sodium hydride (1.3 equivalents) is carefully weighed and transferred to the flask. Anhydrous DMF is added to create a suspension. The flask is cooled to 0 °C using an ice bath.

-

A solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension via the dropping funnel over a period of 15-20 minutes.

-

The reaction mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen, forming the sodium salt of indole.

-

Alkylation: The flask is cooled back to 0 °C. Propargyl bromide (1.3 equivalents) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is then transferred to a separatory funnel and extracted multiple times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The yield of N-propargylation reactions of indole and its derivatives can vary depending on the specific substrate and reaction conditions. Below is a table summarizing reported yields for similar reactions.

| Starting Material | Base/Solvent System | Product | Yield (%) | Reference |

| Indole-2-carbonitrile | NaH / DMF | This compound-2-carbonitrile | 75 | [1] |

| 2-Methylindoline | K₂CO₃ / Acetonitrile | 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole | 93 | [4] |

Note: The yield for the direct N-propargylation of unsubstituted indole is expected to be high, comparable to the examples provided.

Alternative Synthesis Strategies

While direct N-alkylation is common, other methods have been developed, particularly for the synthesis of chiral N-propargylated indoles.

-

Catalytic Asymmetric N-Propargylation: This method employs a chiral lithium SPINOL phosphate catalyst and C-alkynyl N,O-acetals as propargylating reagents.[5][6] It offers a route to enantioenriched N-functionalized indoles.

-

Two-Step Synthesis from Indolines: An alternative strategy involves the copper-catalyzed asymmetric propargylic alkylation of indolines, followed by dehydrogenation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield optically active N-propargylindoles.[7]

Conclusion

The synthesis of this compound is a well-established process, with the direct N-propargylation of indole being a reliable and high-yielding method suitable for a wide range of research applications. The availability of this key intermediate facilitates the development of novel therapeutic agents and advanced materials through subsequent chemical transformations of its versatile alkyne functionality.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uop.edu.jo [uop.edu.jo]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]

N-Propargylation of Indole Using Propargyl Bromide: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery for modulating the physicochemical and pharmacological properties of these molecules. Among the various alkylating agents, propargyl bromide offers a unique advantage by introducing a terminal alkyne moiety. This functional group serves as a versatile synthetic handle for further molecular elaboration, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the facile construction of complex triazole-containing hybrids.[2] This guide provides an in-depth technical overview of the N-propargylation of indole using propargyl bromide, focusing on reaction conditions, experimental protocols, and the strategic importance of the resulting N-propargylindoles in drug development.

Reaction Mechanism and Principles

The N-propargylation of indole with propargyl bromide is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a base-mediated deprotonation of the indole nitrogen, which, despite being part of an aromatic system, possesses a pKa of approximately 17, making it amenable to deprotonation by a sufficiently strong base. The resulting indolide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired N-C bond.

Caption: General mechanism of base-mediated N-propargylation of indole.

Data Presentation: Reaction Conditions for N-Propargylation

The choice of base, solvent, and temperature significantly influences the efficiency and yield of the N-propargylation reaction. A summary of various reported conditions is presented below for easy comparison.

| Indole Derivative | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole-2-carbonitrile | NaH (excess) | DMF | RT | - | 75 | [1] |

| Isatin | K₂CO₃ (3) | DMF | RT | 3 | >60 | [3] |

| Substituted Isatins | K₂CO₃ (anhydrous) | DMF | 50 (Water Bath) | - | Good-Exc. | [3] |

| Substituted Isatins (MW) | K₂CO₃ (anhydrous) | DMF | MW (100W) | - | Good-Exc. | [3] |

| Aniline (Indole analog) | K₂CO₃ (2) | DMF | RT | 6 | 83-87 | [4] |

| 2-formylpyrrole | NaH (excess) | DMF | 0 | 4 | High | [5] |

| Harmine HCl (Indole alk.) | NaH (>2) | THF | 0 → RT | Overnight | - | [6] |

Experimental Protocols

Below are detailed methodologies for the N-propargylation of indole derivatives, which can be adapted for various indole substrates.

Protocol 1: N-Propargylation using Sodium Hydride in DMF

This protocol is adapted from the N-propargylation of indole-2-carbonitrile and is a widely applicable method for indoles.[1]

Materials:

-

Indole (1 equivalent)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equivalents)

-

Propargyl bromide (80% solution in toluene, 1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the indole.

-

Add anhydrous DMF to dissolve the indole.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Gas evolution (H₂) will be observed.

-

Stir the mixture at 0 °C for 30-60 minutes after the addition of NaH is complete.

-

Add the propargyl bromide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).

-

Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-propargyl indole.

Protocol 2: N-Propargylation using Potassium Carbonate in DMF

This protocol is based on the N-propargylation of isatins and offers a milder alternative to sodium hydride.[3]

Materials:

-

Indole (1 equivalent)

-

Anhydrous potassium carbonate (K₂CO₃, 3 equivalents)

-

Propargyl bromide (80% solution in toluene, 1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethanol (for recrystallization if applicable)

Procedure:

-

To a round-bottom flask, add the indole and anhydrous DMF.

-

Add anhydrous potassium carbonate to the mixture and stir at room temperature for 15-30 minutes.

-

Add the propargyl bromide solution to the suspension.

-

Stir the reaction mixture at room temperature for 3-6 hours (or gently heat to 50 °C to accelerate the reaction), monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry. The solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

-

If an oil is obtained, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow

The general workflow for a typical N-propargylation experiment, from reaction setup to product characterization, is outlined below.

Caption: A typical workflow for the N-propargylation of indole.

Signaling Pathways Modulated by Indole Derivatives

N-propargylindoles are precursors to a wide array of bioactive molecules. The parent indole scaffold is known to be a key pharmacophore in drugs that modulate critical cellular signaling pathways involved in cancer, inflammation, and fibrosis. The diagram below illustrates how indole-based drugs can influence these pathways.

Caption: Modulation of key signaling pathways by indole-based drugs.

Applications in Drug Discovery and Development

The N-propargyl group is more than just a simple alkyl substituent; it is a gateway to a vast chemical space. The terminal alkyne is a highly versatile functional group for a variety of chemical transformations, including:

-

Click Chemistry: The most prominent application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This reaction is bio-orthogonal, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating large libraries of drug candidates.[2]

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to form more complex C-C bonds.

-

Mannich Reactions: The acidic proton of the terminal alkyne can be utilized in Mannich-type reactions to introduce aminomethyl groups.

Indole derivatives are known to modulate a variety of biological targets. They can act as inhibitors for kinases, histone deacetylases (HDACs), and tubulin polymerization, making them valuable scaffolds in anticancer drug discovery.[3][7] Furthermore, indole-based compounds have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[8] The ability to readily diversify the N-propargyl indole core allows for the rapid generation of structure-activity relationship (SAR) data, accelerating the identification of potent and selective therapeutic agents.

Conclusion

The N-propargylation of indole using propargyl bromide is a fundamental, yet powerful, transformation in synthetic and medicinal chemistry. The reaction is generally high-yielding and can be achieved under various conditions, with the choice of base and solvent being key parameters for optimization. The resulting N-propargyl indole is not merely a final product but a versatile intermediate, with the terminal alkyne providing a robust platform for further molecular diversification. For researchers and professionals in drug development, mastering this reaction opens the door to a vast and promising chemical space for the discovery of novel therapeutics.

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)-1H-indole and Its Derivatives

This technical guide provides a comprehensive overview of the characterization data for 1-(prop-2-yn-1-yl)-1H-indole and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways.

Physicochemical and Structural Data

This compound is an organic compound with the molecular formula C₁₁H₉N.[1] The structure consists of an indole ring substituted at the nitrogen atom with a propargyl group.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.08078 | 134.2 |

| [M+Na]⁺ | 178.06272 | 147.0 |

| [M-H]⁻ | 154.06622 | 135.8 |

| [M+NH₄]⁺ | 173.10732 | 154.4 |

| [M+K]⁺ | 194.03666 | 140.4 |

| [M]⁺ | 155.07295 | 130.3 |

Synthesis and Characterization of Derivatives

While specific experimental data for the parent compound this compound is limited in the provided search results, detailed characterization is available for several of its derivatives. These derivatives are valuable for understanding the chemical properties and potential biological activities of this class of compounds.

This compound-2-carbonitrile

A key derivative, this compound-2-carbonitrile, has been synthesized and extensively characterized.

Table 2: Characterization Data for this compound-2-carbonitrile [2][3]

| Property | Value |

| Appearance | Yellow solid |

| Yield | 75% |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.69 (dt, J = 8.1 Hz, 1H, Ar-H), 7.51 (dd, J = 8.4 Hz, J = 0.9 Hz, 1H, Ar-H), 7.48–7.41 (m, 1H, Ar-H), 7.29–7.19 (m, 2H, Ar-H), 5.04 (s, 2H, CH₂), 2.40 (t, J = 2.5 Hz, 1H, CH) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 137.3 (Cquat), 126.6 (Cquat), 126.4 (Ar-CH), 122.7 (Ar-CH), 122.0 (Ar-CH), 114.2 (Ar-CH), 113.2 (Cquat), 110.7 (Ar-CH), 109.6 (Cquat), 76.5 (Cquat), 74.2 (CH), 34.4 (CH₂) ppm |

2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole

Another relevant derivative is 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole.

Table 3: Characterization Data for 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole [4]

| Property | Value |

| Appearance | Brown crystals |

| Melting Point | 58 °C |

| IR (NaCl, cm⁻¹) | 3300 (C≡C-H), 3020, 2970 (ArH), 2300 (C≡C), 1610 (Ar C=C) |

| ¹H NMR (DMSO-d₆) | δ 1.22 (d, 3H, C-CH₃), 3.06 (d, 1H, CH₂-CH-N), 3.15 (s, 1H, C≡CH), 3.53, 3.92 (s, 2H, CH₂-C≡CH), 3.66 (d, 1H, CH₂-CH-N), 3.86 (m, 1H, J = 6.15 Hz, N-CH-CH₃), 6.81-7.28 (m, 4H, ArH) |

| Elemental Analysis | Calculated for C₁₂H₁₃N: C (84.3%), H (7.6%), N (8.1%); Found: C (84.27%), H (7.58%), N (8.15%) |

Experimental Protocols

Synthesis of this compound-2-carbonitrile[3][5]

This procedure describes the N-propargylation of indole-2-carbonitrile.

-

Preparation: In a two-neck round-bottom flask under an argon atmosphere, suspend 60% sodium hydride (1.3 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Indole: Add a solution of the starting indole (1 equivalent) in DMF dropwise to the sodium hydride suspension at 0 °C.

-

Stirring: Stir the resulting mixture for 30 minutes at room temperature.

-

Addition of Propargyl Bromide: Cool the mixture back to 0 °C and add a solution of 80% propargyl bromide (1.3 equivalents) in DMF dropwise.

-

Reaction: Allow the reaction to stir for 3-4 hours at room temperature.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-propargylated indoles.

Caption: Synthesis and characterization workflow for N-propargylated indoles.

Potential Biological Significance

Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6] The introduction of a propargyl group provides a reactive handle for further chemical modifications, such as click chemistry, making these compounds valuable scaffolds in drug discovery. For instance, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles through intramolecular cyclization.[7] Some pyrazinoindole derivatives have shown cytotoxic effects against human cancer cell lines.[7] Additionally, indole derivatives are being investigated for their role as aryl hydrocarbon receptor (AHR) activators.[8]

The diagram below illustrates a potential pathway for the biological application of N-propargylated indoles in drug discovery.

References

- 1. PubChemLite - this compound (C11H9N) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uop.edu.jo [uop.edu.jo]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-propargylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-propargylindole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of these compounds in drug discovery and development. The guide details experimental protocols, presents spectral data in a clear and accessible format, and visualizes a key biological pathway associated with N-propargylindole analogs.

Introduction

N-propargylindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the propargyl group, a three-carbon chain with a terminal alkyne, provides a versatile handle for further chemical modifications, including "click" chemistry reactions. The indole scaffold itself is a privileged structure found in numerous biologically active molecules. Analogs of N-propargylindole have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease.[1] Accurate structural elucidation using NMR spectroscopy is paramount for the successful development of these compounds as therapeutic agents.

This guide focuses on the detailed ¹H and ¹³C NMR spectral data of a representative N-propargylindole derivative, 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile, due to the availability of comprehensive and published data.

Data Presentation: ¹H and ¹³C NMR of this compound-2-carbonitrile

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound-2-carbonitrile, recorded in deuterated chloroform (CDCl₃) at 300 MHz and 75 MHz, respectively.[2]

Table 1: ¹H NMR Spectral Data of this compound-2-carbonitrile [2]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.69 | dt | 8.1, 1.0 | 1 | Ar-H |

| 7.51 | dd | 8.4, 0.9 | 1 | Ar-H |

| 7.48–7.41 | m | - | 1 | Ar-H |

| 7.29–7.19 | m | - | 2 | Ar-H |

| 5.04 | s | - | 2 | N-CH₂ |

| 2.40 | t | 2.5 | 1 | C≡CH |

Table 2: ¹³C NMR Spectral Data of this compound-2-carbonitrile [2]

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 137.3 | C | C (quaternary) |

| 126.6 | C | C (quaternary) |

| 126.4 | CH | Ar-CH |

| 122.7 | CH | Ar-CH |

| 122.0 | CH | Ar-CH |

| 114.2 | CH | Ar-CH |

| 113.2 | C | C (quaternary) |

| 110.7 | CH | Ar-CH |

| 109.6 | C | C (quaternary) |

| 76.5 | C | C ≡CH |

| 74.2 | CH | C≡C H |

| 34.4 | CH₂ | N-CH₂ |

Experimental Protocols

The following section details the methodology for the synthesis and NMR characterization of this compound-2-carbonitrile.

Synthesis of this compound-2-carbonitrile[2]

In a two-neck round-bottom flask, sodium hydride (NaH) 60% dispersion in mineral oil (0.60 g, 15.0 mmol, 1.3 equivalents) was suspended in anhydrous dimethylformamide (DMF) (15 mL). A solution of 1H-indole-2-carbonitrile (7.03 mmol, 1 equivalent) in DMF (10 mL) was added dropwise at 0 °C under an argon atmosphere. The resulting mixture was stirred for 30 minutes at room temperature. Subsequently, a solution of propargyl bromide (80% in toluene, 11.4 mmol, 1.3 equivalents) in DMF was added dropwise to the flask at 0 °C under argon. The reaction mixture was stirred for 3–4 hours at room temperature. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). The product was extracted with diethyl ether (Et₂O) (7 x 20 mL). The combined organic layers were washed with brine (6 x 10 mL), dried over anhydrous magnesium sulfate (MgSO₄), and the solvent was removed under reduced pressure to yield the crude product. The pure product was obtained as a yellow solid (75% yield, 0.750 g) after purification.

NMR Spectroscopy[2]

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon nuclei. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for this compound-2-carbonitrile and a proposed signaling pathway for the inhibition of butyrylcholinesterase by N-propargylindole analogs.

References

Mass Spectrometry Analysis of 1-(prop-2-yn-1-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(prop-2-yn-1-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines experimental protocols, predicted mass spectral data, and potential fragmentation pathways. It also includes a generalized experimental workflow and a representative signaling pathway that may be relevant to indole derivatives.

Quantitative Mass Spectral Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible in the reviewed literature, theoretical data and analysis of similar compounds allow for the prediction of its mass spectral characteristics. The molecular formula of this compound is C₁₁H₉N, with a monoisotopic mass of 155.0735 Da.

Table 1: Predicted m/z Values for Adducts and Major Fragments of this compound.

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺• | 155.0735 | Molecular ion (radical cation) in Electron Ionization (EI) |

| [M+H]⁺ | 156.0808 | Protonated molecule in Electrospray Ionization (ESI) or Chemical Ionization (CI)[1] |

| [M+Na]⁺ | 178.0627 | Sodium adduct in ESI[1] |

| [M+K]⁺ | 194.0367 | Potassium adduct in ESI[1] |

| [M-H]⁻ | 154.0662 | Deprotonated molecule in negative ion mode ESI[1] |

| C₈H₆N⁺ | 116.0494 | Loss of the propargyl group (•C₃H₃) from the molecular ion. |

| C₇H₅⁺ | 89.0386 | Characteristic fragment of the indole ring, resulting from the loss of HCN from the C₈H₆N⁺ fragment.[2] |

Note: The fragmentation of N-substituted indoles often involves the cleavage of the bond between the nitrogen and the substituent.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on standard methods for the analysis of small, aromatic, and nitrogen-containing organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Dissolve a precise amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration of 1-10 µg/mL.

-

Ensure the sample is free of particulate matter by filtration or centrifugation.

-

Transfer the sample to a standard 2 mL GC vial.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Maintain 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for analyzing less volatile compounds or for achieving lower detection limits.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B, hold for 0.5 minutes.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 2.5 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 35 psi.

-

Ion Source Gas 1: 55 psi.

-

Ion Source Gas 2: 60 psi.

-

-

Data Acquisition: Full scan from m/z 100-400 and product ion scan of the precursor ion at m/z 156.1.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by mass spectrometry.

Caption: A generalized workflow for the mass spectrometry analysis of organic compounds.

Representative Signaling Pathway for Indole Derivatives

While the specific biological targets of this compound are not extensively documented, many indole derivatives are known to exhibit anticancer properties by modulating key signaling pathways.[3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer, making it a common target for indole-based compounds.

References

N-Propargylindole: A Technical Guide to its Physicochemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-propargylindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, combining the indole nucleus with a reactive propargyl group, allows for a wide array of chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and modification, and a summary of its applications, particularly focusing on its role in the construction of complex molecular architectures.

Core Physical and Chemical Properties

While specific experimental data for N-propargylindole is not extensively documented in publicly available databases, its properties can be reliably inferred from its constituent parts and data from closely related compounds. The indole ring imparts aromaticity and specific solubility characteristics, while the propargyl group (a terminal alkyne) dictates its unique reactivity.

Table 1: Physical and Chemical Properties of N-Propargylindole and Related Compounds

| Property | Value (N-propargylindole) | Notes / Related Compound Data |

| Molecular Formula | C₁₁H₉N | - |

| Molecular Weight | 155.19 g/mol | - |

| Appearance | Expected to be a solid or oil | N-propargylphthalimide is a powder/crystal.[1] |

| Melting Point | Not widely reported | N-propargylphthalimide: 148-152 °C.[1] |

| Boiling Point | Not widely reported | Propargylamine: 84 °C.[2] N-propargylphthalimide (Predicted): 304.1 °C.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF, DMSO) | Propargylamine is soluble in Chloroform and Ethyl Acetate.[3] Indole is soluble in most common organic solvents.[4][5] |

Spectroscopic Profile

The characterization of N-propargylindole relies on standard spectroscopic techniques. The expected spectral data are outlined below, based on the known chemical shifts and absorption frequencies of the indole and propargyl functional groups.

Table 2: Predicted Spectroscopic Data for N-Propargylindole

| Spectroscopy | Data Highlights |

| ¹H NMR | Indole Protons: Aromatic region (~6.5-7.7 ppm). Propargyl Protons: Methylene (-CH₂-) protons adjacent to the nitrogen (~4.8-5.0 ppm, singlet or doublet) and the terminal alkyne proton (-C≡CH) (~2.2-2.5 ppm, triplet).[6][7] |

| ¹³C NMR | Indole Carbons: Aromatic region (~100-137 ppm).[8] Propargyl Carbons: Methylene carbon (-CH₂-) (~35-40 ppm), and two alkyne carbons (-C≡CH) (~70-85 ppm).[9][10] |

| Infrared (IR) | C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹. C≡C stretch: A weak band around 2100-2150 cm⁻¹. C-H stretches (aromatic): Above 3000 cm⁻¹. C=C stretches (aromatic): ~1450-1600 cm⁻¹.[11][12][13] |

| Mass Spec. (MS) | Molecular Ion (M⁺): Expected at m/z = 155. Key Fragments: Loss of the propargyl group, fragmentation of the indole ring.[14][15] |

Chemical Synthesis and Reactivity

The terminal alkyne of the propargyl group is the primary center of reactivity, making N-propargylindole a valuable synthon for introducing the indole moiety into larger molecules through various coupling and cycloaddition reactions.

Synthesis

N-propargylindole is typically synthesized via the N-alkylation of indole. This reaction involves deprotonating indole with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic propargyl source like propargyl bromide.

Cycloaddition Reactions

The alkyne functionality readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition. This reaction is a cornerstone of "click chemistry."

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of N-propargylindole, where it reacts with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[][17]

Intramolecular Cyclization

N-propargylindole and its derivatives can undergo intramolecular cyclization to form fused heterocyclic systems. These reactions are often catalyzed by transition metals, such as gold.[18][19] For instance, gold-catalyzed cyclization can lead to the formation of novel pyrazolopyrazinoindole or pyrazolodiazepinoindole skeletons, which are of interest for their potential biological activities.[19][20] Depending on the substitution of the alkyne (terminal vs. internal), different cyclization pathways (6-exo-dig or 7-endo-dig) can be favored.[19]

// Relationships NPI -> Triazole [label="Alkyne Source"]; Azide -> Triazole [label="Azide Source"]; CuSO4 -> Ascorbate [label="Cu(II) to Cu(I) reduction", style=dashed, arrowhead=none, color="#5F6368"]; Ascorbate -> Triazole [color="#5F6368"]; Ligand -> Triazole [label="Accelerates & Protects", color="#5F6368"];

// Invisible nodes for alignment {rank=same; NPI; CuSO4;} {rank=same; Azide; Ascorbate; Ligand;} } caption: "Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)."

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and a key reaction of N-propargylindole.

Protocol 1: Synthesis of N-Propargylindole

Objective: To synthesize N-propargylindole via N-alkylation of indole.

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

-

Add propargyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-propargylindole.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized N-propargylindole.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify the characteristic peaks corresponding to the indole and propargyl protons and carbons as detailed in Table 2.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small drop of the sample (if liquid) or a small amount of solid mixed with KBr onto the FT-IR spectrometer's sample holder.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the key absorption bands, particularly the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹).

C. Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.

// Nodes Synthesis [label="Synthesis of\nN-Propargylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Spectroscopic Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR ('H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Downstream Reaction\n(e.g., Click Chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Conjugate/Product", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> NMR [style=dashed, arrowhead=none]; Characterization -> IR [style=dashed, arrowhead=none]; Characterization -> MS [style=dashed, arrowhead=none]; Characterization -> Reaction; Reaction -> FinalProduct; } caption: "General experimental workflow for N-propargylindole."

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate N-propargylindole with an azide-containing molecule.

Materials:

-

N-propargylindole

-

Azide-containing molecule (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

-

Solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

-

In a reaction vial, dissolve N-propargylindole and 1.0-1.2 equivalents of the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

-

In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

To the stirred solution of alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%).

-

Add the CuSO₄ solution (typically 1-5 mol%) to initiate the reaction. The solution may change color.

-

Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or precipitation, followed by purification via column chromatography or recrystallization.

// Nodes Start [label="N-Propargyl-Indole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="AuCl₃\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Alkyne Activation\n(Coordination to Au)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleophilic_Attack [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Fused Heterocycle\n(e.g., Pyrrolo[1,2-a]indole)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Catalyst -> Activation [label="Electrophilic\nActivation", color="#5F6368"]; Activation -> Nucleophilic_Attack [label="6-exo-dig or\n7-endo-dig", color="#34A853"]; Nucleophilic_Attack -> Intermediate; Intermediate -> End [label="Proton Transfer/\nRearrangement", color="#34A853"]; } caption: "Logical pathway for gold-catalyzed intramolecular cyclization."

Biological Relevance and Applications

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals. The propargyl group provides a reactive handle for diversification and conjugation. N-propargylindole derivatives have been investigated for a range of biological activities. The triazole ring formed via click chemistry is not just a linker but can also mimic a peptide bond and participate in hydrogen bonding, making it a valuable feature in the design of bioactive molecules and probes for chemical biology. The fused heterocyclic systems generated from cyclization reactions are also scaffolds of interest in drug discovery programs.[21][22]

References

- 1. N-PROPARGYLPHTHALIMIDE CAS#: 7223-50-9 [m.chemicalbook.com]

- 2. PROPARGYLAMINE | 2450-71-7 [amp.chemicalbook.com]

- 3. 2450-71-7 CAS MSDS (PROPARGYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. PROPARGYLAMINE(2450-71-7) 13C NMR [m.chemicalbook.com]

- 10. Propargyl alcohol(107-19-7) 13C NMR spectrum [chemicalbook.com]

- 11. Propargyl alcohol, TMS derivative [webbook.nist.gov]

- 12. Propargyl alcohol [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Propargyl alcohol [webbook.nist.gov]

- 15. Propargylamine [webbook.nist.gov]

- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. open.metu.edu.tr [open.metu.edu.tr]

- 19. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Visible Light-Catalyzed Cascade Radical Cyclization of N-Propargylindoles with Acyl Chlorides for the Synthesis of 2-Acyl-9 H-pyrrolo[1,2- a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Stability and Storage of 1-(prop-2-yn-1-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(prop-2-yn-1-yl)-1H-indole. The information herein is compiled from general knowledge of indole-containing compounds and established methodologies for stability testing in the pharmaceutical industry. This document is intended to serve as a practical resource for ensuring the integrity of this compound in research and development settings.

Overview of Chemical Stability

This compound, an N-propargylated indole derivative, is a valuable building block in medicinal chemistry and materials science. Like many indole-containing molecules, its stability can be influenced by environmental factors such as temperature, light, humidity, and pH. Understanding the degradation pathways and kinetics is crucial for maintaining the compound's purity and activity. Forced degradation studies are a common approach to identify potential degradation products and establish appropriate storage and handling procedures.[1][2][3]

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Reduced temperature minimizes the rate of potential thermal degradation. |

| Light | Store in a light-protective container (e.g., amber vial). | Indole derivatives can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can catalyze degradation of the indole ring and the propargyl group. |

Forced Degradation Studies: An Overview

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3] The industry-accepted range for degradation in such studies is typically between 5-20%.[2]

The following sections detail the experimental protocols for conducting forced degradation studies on this compound.

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments.

3.1.1. Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

3.1.2. Acid and Base Hydrolysis

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]

-

3.1.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]

3.1.4. Thermal Degradation

-

Place a sample of the solid this compound in an oven at 60°C for 48 hours.

-

After the heat stress, prepare a solution of the solid in the mobile phase at a concentration of 0.1 mg/mL for analysis.[4]

3.1.5. Photolytic Degradation

-

Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.

-

Expose the solution to a photostability chamber with both UV and visible light for 24 hours.

-

Keep a control sample wrapped in aluminum foil at the same temperature.

-

Analyze both the exposed and control samples.[4]

3.1.6. Analytical Method

All samples, including an unstressed control, should be analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradation products.

Illustrative Stability Data

The following table summarizes hypothetical, yet representative, quantitative data from forced degradation studies on an indole derivative. This data is for illustrative purposes to demonstrate the expected outcomes of such experiments.

Table 2: Illustrative Forced Degradation Data for an Indole Derivative

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 2 | 185.09 |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 8.2 | 1 | 171.07 |

| Oxidative (3% H₂O₂, RT, 24h) | 18.9 | 3 | 171.07, 187.06 |

| Thermal (Solid, 60°C, 48h) | 5.1 | 1 | Not Detected |

| Photolytic (Solution, 24h) | 22.3 | 4 | 199.08 |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the stability testing process.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Versatile Reactivity of the Terminal Alkyne in N-Propargylindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-propargylindole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of its terminal alkyne. This functional group serves as a linchpin for a variety of chemical transformations, enabling the construction of complex molecular architectures and the conjugation of indole moieties to other molecules. This technical guide provides an in-depth exploration of the key reactions involving the terminal alkyne of N-propargylindoles, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Significance of the Propargyl Group

The propargyl group, a three-carbon chain containing a terminal alkyne, imparts a unique chemical reactivity to the indole nitrogen to which it is attached. The acidity of the terminal C-H bond and the electron-rich nature of the triple bond allow N-propargylindoles to participate in a diverse array of reactions. These include metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions, making it a valuable handle for molecular elaboration. Asymmetric N-propargylation of indoles has also been developed, providing access to chiral N-functionalized products.[1][2]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust and widely used cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is particularly effective for functionalizing the N-propargylindole core, enabling the introduction of various aryl and heteroaryl substituents. The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of a base.[4][5]

Logical Flow of the Sonogashira Coupling Reaction

Caption: Workflow for the Sonogashira coupling of N-propargylindole.

Quantitative Data for Sonogashira Coupling Reactions

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | [4] |

| 2 | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | 80 | 92 | N/A |

| 3 | 1-Bromonaphthalene | PdCl₂(dppf) / CuI | Piperidine | Toluene | 100 | 85 | N/A |

Note: Yields are representative and may vary based on the specific indole substrate and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of the N-propargylindole (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) cocatalyst (e.g., CuI, 0.025 eq).[4]

-

Add the amine base (e.g., diisopropylamine or triethylamine, 7.0 eq).[4]

-

Stir the reaction mixture at room temperature or elevate the temperature as required for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or Et₂O) and filter through a pad of celite.[4]

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of N-propargylindole is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and bioconjugation.[8] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][9]

Catalytic Cycle of the CuAAC Reaction

Caption: Simplified catalytic cycle for the CuAAC reaction.

Quantitative Data for CuAAC Reactions with Propargyl Derivatives

| Entry | Azide Substrate | Copper Source | Reducing Agent / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | >95 | [9] |

| 2 | Phenyl Azide | CuI | N/A | THF | RT | 98 | N/A |

| 3 | 4-Azidoanisole | CuSO₄·5H₂O | Sodium Ascorbate | DMF | RT | 96 | N/A |

Note: Yields are generally high to quantitative for CuAAC reactions.[9]

Experimental Protocol: General Procedure for CuAAC Reaction

-

In a suitable flask, dissolve the N-propargylindole (1.0 eq) and the azide substrate (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).[9]

-

In a separate vial, prepare a fresh aqueous solution of a reducing agent, typically sodium ascorbate (0.1-0.5 eq), to reduce Cu(II) to the active Cu(I) species in situ.[9]

-

In another vial, prepare an aqueous solution of the copper source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq).[9]

-

Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. A color change may be observed.[9]

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours, and its progress can be monitored by TLC or LC-MS.[9]

-

Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary, often by crystallization or column chromatography.

Other Important Reactions

Beyond Sonogashira coupling and click chemistry, the terminal alkyne of N-propargylindole can participate in a variety of other valuable transformations.

Cycloaddition Reactions

The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocycles like isoxazoles and pyrroles, respectively.[10][11] It can also participate in formal [2+2+2] cycloadditions , often in a cascade of pericyclic processes, to construct complex polycyclic systems.[12]

Metal-Catalyzed Cyclizations and Annulations

In the presence of transition metal catalysts, such as gold or silver, N-propargylindoles can undergo intramolecular cyclization or annulation reactions, leading to the formation of novel fused heterocyclic systems.[13] The specific outcome is often dependent on the choice of metal catalyst.[13]

Alkynylation and Addition Reactions

The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide.[14] This acetylide can then react with various electrophiles, such as aldehydes and ketones, in alkynylation reactions to form propargylic alcohols.[15][16]

Conclusion

The terminal alkyne of N-propargylindole is a remarkably versatile functional group, providing a gateway to a vast chemical space. Through well-established methodologies such as Sonogashira coupling and CuAAC click chemistry, as well as a range of other cycloaddition and metal-catalyzed reactions, researchers can readily modify the indole core. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of N-propargylindole derivatives, particularly in the fields of drug discovery and materials science. The continued exploration of the reactivity of this scaffold is certain to yield further innovations in chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct asymmetric N-propargylation of indoles and carbazoles catalyzed by lithium SPINOL phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. labinsights.nl [labinsights.nl]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digital.csic.es [digital.csic.es]

- 14. youtube.com [youtube.com]

- 15. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 16. Alkynylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Key Structural Features of 1-(prop-2-yn-1-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(prop-2-yn-1-yl)-1H-indole is a versatile heterocyclic compound that incorporates the privileged indole scaffold with a reactive propargyl group. This strategic combination makes it a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of more complex molecules through 'click' chemistry and other coupling reactions. This technical guide provides a comprehensive overview of its core structural features, supported by aggregated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and graphical representations of its structure and analytical workflow.

Core Molecular Structure

This compound, with the molecular formula C₁₁H₉N, consists of a bicyclic indole ring system where the nitrogen atom at position 1 is substituted with a prop-2-yn-1-yl (propargyl) group. The indole core is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring. The propargyl group provides a terminal alkyne functionality, a key feature for derivatization.

Caption: Molecular Structure of this compound

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the characteristic spectral data.

1H and 13C NMR Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm). Data presented is a composite from literature for structurally related N-propargylindoles.[1]

Table 1: 1H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Indole) | ~7.29 | d | ~3.3 |

| H-3 (Indole) | ~6.64 | d | ~3.3 |

| H-4, H-5, H-6, H-7 (Indole) | ~7.15-7.69 | m | - |

| CH₂ (Propargyl) | ~4.91-5.04 | d or s | ~2.5-2.6 |

| CH (Alkyne) | ~2.40-2.44 | t | ~2.5-2.6 |

Table 2: 13C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Indole) | ~128.6 |

| C-3 (Indole) | ~103.5 |

| C-3a (Indole) | ~128.4 |

| C-4 (Indole) | ~121.9 |

| C-5 (Indole) | ~123.2 |

| C-6 (Indole) | ~124.0 |

| C-7 (Indole) | ~109.0 |

| C-7a (Indole) | ~138.1 |

| CH₂ (Propargyl) | ~34.4-35.9 |

| C≡CH (Alkyne) | ~76.5-77.1 |

| C≡CH (Alkyne) | ~73.9-74.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.[2]

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch (Alkyne) | ~3244 | Strong |

| C-H stretch (Aromatic) | ~3111 | Medium |

| C-H stretch (Alkyl) | ~2947 | Medium |

| C≡C stretch (Alkyne) | ~2110 | Weak |

| C=C stretch (Aromatic) | ~1613 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight.[2][3]

Table 4: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 155.0735 | ~155 |

| [M+H]⁺ | 156.0808 | ~156 |

| [M+Na]⁺ | 178.0627 | ~178 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted indoles is the alkylation of the indole nitrogen.

Materials:

-

1H-Indole

-

Propargyl bromide (or chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a stirred solution of 1H-indole in anhydrous DMF, a base such as sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at this temperature for 30 minutes to allow for the formation of the indolide anion.

-

Propargyl bromide (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Characterization Workflow

The identity and purity of the synthesized compound are confirmed using a standard analytical workflow.

Caption: General workflow for the characterization of synthesized compounds.

Potential Applications in Drug Development

The presence of the terminal alkyne in this compound makes it a highly attractive synthon for the construction of more elaborate molecules. It is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to form triazole-linked indole conjugates. This approach is widely used in drug discovery for lead generation and optimization, as the indole nucleus is a common motif in many biologically active compounds.

Conclusion

This compound possesses a unique combination of a biologically relevant indole core and a chemically versatile propargyl group. The well-defined spectroscopic signature allows for its unambiguous identification. The straightforward synthesis and the potential for further functionalization underscore its importance as a valuable intermediate for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of N-propargylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-propargylindole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the fundamental principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific needs.

Predicted Solubility of N-propargylindole

N-propargylindole is a derivative of indole, characterized by the presence of a propargyl group attached to the nitrogen atom of the indole ring. The indole ring system itself is aromatic and relatively non-polar, though the nitrogen atom introduces a degree of polarity. The propargyl group is also largely non-polar. Consequently, N-propargylindole is expected to be a sparingly soluble compound in polar solvents like water and exhibit significantly better solubility in organic solvents of moderate to low polarity.

The expected solubility of N-propargylindole in a range of common organic solvents is summarized in the table below. The predictions are based on the relative polarity of the solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | High | The non-polar nature of hexane aligns well with the largely non-polar character of the N-propargylindole molecule. |

| Toluene | High | The aromatic nature of toluene can engage in favorable π-π stacking interactions with the indole ring, enhancing solubility. | |

| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. | |

| Polar Aprotic | Acetone | Moderate to High | Acetone's polarity should allow for good solvation of N-propargylindole without the unfavorable interactions of protic solvents. |

| Ethyl Acetate | Moderate to High | As a moderately polar solvent, ethyl acetate is expected to be a good solvent for N-propargylindole. | |

| Acetonitrile | Moderate | The polarity of acetonitrile may lead to slightly lower solubility compared to less polar aprotic solvents. | |

| Dimethylformamide (DMF) | Moderate | DMF is a highly polar aprotic solvent; while it should dissolve N-propargylindole, it may not be the optimal choice. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, the high polarity of DMSO suggests moderate solubility for the relatively non-polar N-propargylindole. | |

| Polar Protic | Methanol | Low to Moderate | The presence of a hydroxyl group allows for hydrogen bonding, which may not be as favorable for the N-propargylindole structure. |

| Ethanol | Low to Moderate | Similar to methanol, but the increased non-polar character of the ethyl group might slightly improve solubility over methanol. | |

| Water | Very Low | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the non-polar N-propargylindole.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-propargylindole in a given organic solvent.

Objective: To quantitatively determine the solubility of N-propargylindole in a selected organic solvent at a specific temperature.

Materials:

-

N-propargylindole (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-propargylindole to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Analysis (HPLC Method as an example):

-

Preparation of Calibration Standards: Prepare a series of standard solutions of N-propargylindole of known concentrations in the chosen solvent.

-

HPLC Analysis:

-

Inject a known volume of each standard solution and the filtered saturated solution into the HPLC system.

-

Develop a suitable chromatographic method to separate N-propargylindole from any potential impurities.

-

Record the peak area for N-propargylindole in each chromatogram.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of N-propargylindole in the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of N-propargylindole in the solvent at the specified temperature.

-

-

4. Data Presentation:

-

Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

Always specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-propargylindole.

References

Methodological & Application

Application Notes and Protocols for 1-(prop-2-yn-1-yl)-1H-indole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, broad functional group tolerance, and straightforward product isolation.[2] 1-(prop-2-yn-1-yl)-1H-indole, also known as N-propargylindole, is a valuable building block in this chemistry. The indole moiety is a privileged scaffold in medicinal chemistry, and its combination with the metabolically stable 1,2,3-triazole ring via CuAAC offers a powerful strategy for the rapid generation of diverse compound libraries for drug discovery and development. The resulting indole-triazole conjugates have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on typical reaction parameters, and expected outcomes.

Applications in Drug Discovery and Chemical Biology

The strategic incorporation of the 1,2,3-triazole moiety into indole-containing molecules via CuAAC has significant implications for medicinal chemistry:

-

Scaffold Hopping and Bioisosterism: The triazole ring can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.

-

Lead Generation: The simplicity and reliability of the CuAAC reaction allow for the rapid synthesis of large libraries of indole-triazole derivatives for high-throughput screening.

-

Bioconjugation: The bio-orthogonal nature of the click reaction enables the conjugation of indole-containing molecules to biomolecules such as proteins and nucleic acids for applications in chemical biology and diagnostics.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the CuAAC reaction with this compound and various organic azides. Yields are generally high, often exceeding 80%.